2-(ethylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
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Overview
Description
2-(ethylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is an organic compound that features a benzamide core with an ethylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative and a halogenated benzamide intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide would depend on its specific application. For example, if it is being studied as a pharmaceutical agent, its mechanism of action could involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the biological context in which the compound is being studied.
Comparison with Similar Compounds
- 2-(methylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- 2-(ethylthio)-N-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- 2-(ethylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)aniline
Comparison:
- 2-(methylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
- 2-(ethylthio)-N-(3-(thiophen-2-yl)-2-hydroxy-2-methylpropyl)benzamide: This compound has a thiophene ring instead of a furan ring, which could influence its electronic properties and interactions with biological targets.
- 2-(ethylthio)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)aniline: This compound has an aniline group instead of a benzamide group, which may alter its chemical reactivity and potential applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-22-15-9-5-4-8-14(15)16(19)18-12-17(2,20)11-13-7-6-10-21-13/h4-10,20H,3,11-12H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDSWYVYNOFCHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C)(CC2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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